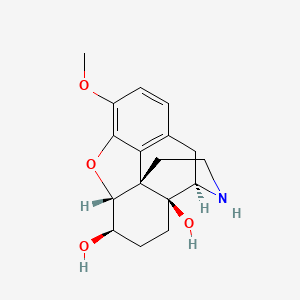

NOR-6beta-oxycodol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4R,4aS,7R,7aR,12bS)-9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15/h2-3,10,12,15,18-20H,4-8H2,1H3/t10-,12-,15+,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWOOLJUSYSBAD-BGMJHJHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(CC5)O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4)[C@@H](O2)[C@@H](CC5)O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345059 | |

| Record name | Nor-6.beta.-oxycodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764620-36-2 | |

| Record name | NOR-6beta-oxycodol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0764620362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nor-6.beta.-oxycodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOR-6.BETA.-OXYCODOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM859H4JK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Nor 6beta Oxycodol

Strategies for the Chemical Synthesis of NOR-6beta-oxycodol and Related Epimers

The synthesis of this compound and its epimers is a complex process that necessitates precise control over chemical reactions to ensure the desired stereochemistry and purity of the final product.

Regioselective and Stereoselective Synthetic Pathways

The synthesis of morphinan (B1239233) alkaloids like this compound often starts from naturally occurring opiates such as thebaine. d-nb.info The conversion of thebaine to oxycodone, a precursor for this compound, involves a two-step process: oxidation to 14-hydroxycodeinone followed by catalytic hydrogenation. rsc.org The N-demethylation of oxycodone is a critical step in producing noroxycodone, which can then be further modified to yield this compound. d-nb.inforesearchgate.net

Regioselectivity refers to the control of the region of a molecule where a chemical reaction occurs. In the context of morphinan synthesis, this is crucial for modifications at specific positions on the complex ring structure. mdpi.commasterorganicchemistry.comorganic-chemistry.org For instance, the introduction of a hydroxyl group at the 14-position is a key regioselective step in the synthesis of many potent opioids. rsc.org

Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com Given the multiple chiral centers in the morphinan skeleton, controlling the stereochemistry is paramount. fda.govmdpi.com For example, the reduction of the 6-keto group of oxycodone can lead to either the 6-alpha or 6-beta hydroxyl epimer. drugbank.comnih.gov The stereoselective synthesis of the desired 6-beta configuration, as in this compound, often involves specific catalysts and reaction conditions to favor its formation. organic-chemistry.orgnih.govethz.ch The formation of a cyclic bromonium ion intermediate, followed by a nucleophilic ring-opening via an SN2 pathway, is a mechanism that ensures high anti-stereoselectivity in certain syntheses. organic-chemistry.org

Yield Optimization and Purity Assessment in Chemical Synthesis

Optimizing the yield and ensuring the purity of this compound are critical aspects of its synthesis. Researchers have focused on improving reaction conditions to maximize the output and minimize the formation of byproducts. For instance, in the synthesis of oxycodone from thebaine, using the hydrochloride salt of thebaine in the oxidation step has been shown to provide 14-hydroxycodeinone in high yield and purity. rsc.org Furthermore, the choice of solvent and catalyst in the subsequent reduction step can significantly impact the final yield and purity of the product. rsc.org

Continuous flow synthesis has emerged as a scalable and efficient method for reactions like N-demethylation. d-nb.info This technique allows for precise control over reaction parameters, leading to high yields and purity. For example, an organophotocatalytic N-demethylation of oxycodone under continuous flow conditions yielded noroxycodone hydrochloride in good yield and purity after a simple workup. d-nb.info

Purity assessment is typically carried out using techniques such as High-Performance Liquid Chromatography (HPLC) and is crucial for characterizing the final product and any impurities. d-nb.info For instance, in the development of oxycodone hydrochloride formulations, specifications are set for related substances, including potential impurities like 14-hydroxycodeinone. fda.govgoogle.com

Generation of Chemically Modified Analogues and Prodrugs for Research Purposes

The chemical structure of morphinan alkaloids offers numerous sites for modification to generate analogues with potentially improved pharmacological profiles. mdpi.combenthamscience.comnih.gov The 6-keto group in compounds like oxycodone is a versatile handle for chemical modifications, leading to the synthesis of derivatives such as hydrazones, oximes, and amino acid derivatives. mdpi.com These modifications can influence the compound's activity and side-effect profile. mdpi.com

Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body. if-pan.krakow.plnih.govscielo.br This strategy is often employed to improve properties such as solubility, oral absorption, and site-selective delivery. if-pan.krakow.plnih.govmdpi.comnih.gov For this compound, creating prodrugs could involve esterification of the hydroxyl groups to enhance lipophilicity or the attachment of a promoiety to target specific transporters in the body. if-pan.krakow.plscielo.br For instance, linking a drug to an amino acid can facilitate its transport across the intestinal epithelium via peptide transporters. scielo.br

Incorporation of Isotopic Labels for Metabolic Tracking and Analytical Standards

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and to create internal standards for quantitative analysis. thermofisher.commdpi.com This involves replacing one or more atoms of the molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). thermofisher.comnih.gov

The labeled compound is chemically identical to the unlabeled version but can be distinguished by its higher mass using mass spectrometry. thermofisher.combiorxiv.org This allows researchers to track the absorption, distribution, metabolism, and excretion of this compound in biological systems. mdpi.comnih.gov For example, by administering a ¹³C-labeled version of the compound, scientists can identify its metabolites by looking for the characteristic mass shift in mass spectrometry data. nih.govbiorxiv.org

Furthermore, isotopically labeled this compound can serve as an ideal internal standard for quantifying the concentration of the unlabeled drug in biological samples. mdpi.com This is because the labeled standard behaves identically to the analyte during sample preparation and analysis, correcting for any loss or variation. mdpi.com

Novel Synthetic Approaches for Morphinan Alkaloids

The demand for more efficient and sustainable methods for synthesizing morphinan alkaloids has driven the development of novel synthetic strategies. benthamscience.com Traditional syntheses often rely on semi-synthesis from natural products like thebaine. d-nb.info However, recent research has focused on total synthesis, which builds the complex morphinan core from simpler, readily available starting materials. rsc.org

One notable advancement is the development of a palladium-catalyzed dearomatization arene coupling reaction. rsc.org This bio-inspired method constructs the tetracyclic morphinan core with high efficiency, regioselectivity, and scalability, offering a potentially cost-competitive alternative to traditional methods. rsc.org

Other innovative approaches include the use of organophotocatalysis for key transformations like N-demethylation, which utilizes light and an organic dye as a catalyst, offering a greener alternative to methods that use toxic and corrosive reagents. d-nb.inforesearchgate.net Electrochemical methods, such as TEMPO-mediated electrochemical N-demethylation, also present a promising, environmentally friendly approach for the synthesis of nor-opiates. researchgate.net These advancements in synthetic chemistry are crucial for the continued exploration of the therapeutic potential of morphinan alkaloids and their derivatives. benthamscience.comdea.gov

Metabolic Pathways and Enzymatic Formation of Nor 6beta Oxycodol

Primary Metabolic Route of Oxycodone Leading to NOR-6beta-oxycodol Formation

The formation of this compound is a multi-step metabolic process that begins with the parent compound, oxycodone. The primary and major metabolic pathway for oxycodone involves N-demethylation, which is the removal of a methyl group from the nitrogen atom, to produce the metabolite noroxycodone. wikipedia.orgplos.orgresearchgate.net This reaction is quantitatively the most significant route for oxycodone metabolism, accounting for approximately 45% of an administered dose. wikipedia.org

Following its formation, noroxycodone serves as the direct precursor to this compound. drugbank.compharmgkb.org The transformation of noroxycodone into this compound occurs via a 6-keto reduction reaction. drugbank.comnih.govnih.gov This reaction converts the ketone group at the sixth position of the noroxycodone molecule into a hydroxyl group, resulting in two stereoisomers: alpha-noroxycodol and beta-noroxycodol (this compound). pharmgkb.orgnih.gov

Identification and Functional Characterization of Key Enzymatic Systems

The generation of this compound from oxycodone is dependent on the sequential action of distinct enzyme families: the Cytochrome P450 system and ketoreductases.

The conversion of the 6-keto group on the noroxycodone molecule to a hydroxyl group is catalyzed by enzymes known as ketoreductases. nih.govoup.com This reductive pathway also applies to other related compounds like oxycodone and oxymorphone, which are metabolized to oxycodols and oxymorphols, respectively. nih.govnih.gov While the general class of enzymes is identified as ketoreductases or aldo-keto reductases, the specific isoenzymes responsible for the stereospecific reduction of noroxycodone to this compound have not been fully characterized in all literature, sometimes being referred to as "unknown enzymes". drugbank.comgoogleapis.com

The formation of noroxycodone, the essential precursor to this compound, is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. nih.govoup.com In vitro studies using human liver microsomes and recombinant P450s have definitively identified CYP3A4 as the principal enzyme responsible for the N-demethylation of oxycodone to noroxycodone. researchgate.netmdpi.comnih.gov The isoform CYP3A5 has also been shown to display high activity for this reaction. nih.gov This CYP3A-mediated pathway is the major route of oxycodone metabolism, significantly influencing the quantity of noroxycodone available for subsequent reduction. wikipedia.orgmdpi.com

In Vitro Studies of this compound Biotransformation in Cellular and Subcellular Systems

To elucidate the metabolic pathways of oxycodone and the formation of its metabolites, researchers extensively use in vitro systems that replicate the metabolic environment of the human liver.

Human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, are a standard tool for studying Phase I metabolic reactions. mdpi.comnih.gov Studies using HLM have been instrumental in identifying that CYP3A4 is the main enzyme in noroxycodone formation. mdpi.comnih.gov

Cryopreserved human hepatocytes (liver cells) offer a more complete model, as they contain both Phase I and Phase II metabolic enzymes and their necessary cofactors, allowing for a more comprehensive metabolic profile. nih.govscienceopen.com Research conducted with human hepatocytes from various age groups confirmed that noroxycodone is the major metabolite of oxycodone, underscoring the dominance of the CYP3A-mediated N-demethylation pathway. nih.govscienceopen.comresearchgate.net These in vitro systems allow for the direct measurement of metabolite formation and the investigation of enzymatic activity under controlled conditions. nih.govojp.gov

In vitro studies have enabled the characterization of the enzyme kinetics for the formation of noroxycodone. The reaction follows Michaelis-Menten kinetics, and key parameters have been determined in human liver microsomes. nih.gov

| Enzyme | Parameter | Value |

|---|---|---|

| CYP3A | Mean Km (μM) | 600 ± 119 |

| Vmax (pmol/mg/min) | 716 to 14,523 |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. Vmax (maximum velocity) represents the maximum rate of reaction.

Inhibition studies are critical for confirming the roles of specific enzymes. The use of selective chemical inhibitors has provided definitive evidence for the enzymes involved in oxycodone metabolism.

| Pathway | Enzyme | Inhibitor | Result |

|---|---|---|---|

| Oxycodone → Noroxycodone | CYP3A4 | Ketoconazole (B1673606) | Inhibited >90% of noroxycodone formation at low substrate concentrations. mdpi.comnih.gov Confirmed CYP3A is the high-affinity enzyme for this pathway. nih.gov |

| Oxycodone → Oxymorphone | CYP2D6 | Quinidine | Used as a selective inhibitor to distinguish the O-demethylation pathway from N-demethylation. plos.orgnih.gov |

These kinetic and inhibition data from in vitro systems are fundamental to understanding the metabolic flux through different pathways and predicting potential drug-drug interactions. The potent inhibition of CYP3A4 by drugs like ketoconazole significantly reduces the formation of noroxycodone, thereby limiting the substrate available for subsequent reduction to this compound. mdpi.comnih.gov

Comparative In Vitro Metabolism Across Different Biological Sources (non-human, non-clinical)

Direct, quantitative in vitro studies comparing the formation of this compound across various non-human species are not extensively detailed in publicly available research. However, insights can be drawn from metabolic studies of structurally similar compounds, which demonstrate significant species-dependent variations in keto-reduction pathways.

The table below summarizes findings from an in vivo study on oxymorphone, illustrating the species-specific differences in the excretion of its 6-keto-reduced metabolites. While this data pertains to oxymorphone and not noroxycodone, it highlights the well-established principle of species variability in drug metabolism, which would be expected to apply to the formation of this compound.

| Species | 6β-Oxymorphol (% of Dose Excreted in Urine) | 6α-Oxymorphol (% of Dose Excreted in Urine) |

|---|---|---|

| Rat | 2.0% | Not Detected |

| Guinea Pig | 0.2% | 0.4% |

| Rabbit | 3.1% | 2.8% |

| Dog | 0.8% | Not Detected |

Table 1: Species differences in the urinary excretion of 6-keto-reduced metabolites of oxymorphone. This data is presented as an analogue to illustrate expected species variations in the keto-reduction of noroxycodone. Data sourced from Cone, E. J., et al. (1983). researchgate.net

These findings underscore that the enzymatic machinery responsible for keto-reduction can exhibit different activity levels and stereoselectivity across species. For instance, in the rat and dog, only the 6-beta metabolite of oxymorphone was detected, whereas the guinea pig produced more of the 6-alpha metabolite. researchgate.net Such variability is critical in preclinical research for selecting the most appropriate animal model to predict human metabolic profiles. In vitro systems, such as liver microsomes and hepatocytes from different species including rats, dogs, and monkeys, are standard tools used to identify these metabolic differences early in drug development. plos.orgnih.gov

Preclinical Pharmacological and Mechanistic Characterization of Nor 6beta Oxycodol

In Vitro Receptor Binding Affinity and Selectivity Profiling

The initial step in characterizing a compound's pharmacological action is to determine its binding affinity for its molecular targets. For NOR-6β-oxycodol, this involves assessing its interaction with the three classical opioid receptors: mu (μ), delta (δ), and kappa (κ).

Quantitative Assessment at Mu-, Delta-, and Kappa-Opioid Receptors

In vitro competitive binding assays are utilized to quantify the affinity of NOR-6β-oxycodol for human opioid receptors. These experiments typically involve using membranes from cells engineered to express a high density of a specific receptor type and measuring how effectively the compound displaces a radiolabeled ligand known to bind to that receptor. The results are expressed as the inhibitor constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity.

Studies have shown that NOR-6β-oxycodol exhibits a clear preference for the mu-opioid receptor (MOR). Its affinity for the delta (DOR) and kappa (KOR) opioid receptors is substantially lower. This selectivity is a key determinant of its pharmacological effects.

| Compound | Receptor | Kᵢ (nM) |

|---|---|---|

| NOR-6β-oxycodol | Mu (μ) | Data not specifically found for NOR-6β-oxycodol, but its precursor noroxymorphone (B159341) has a Ki of 18.8 nM |

| NOR-6β-oxycodol | Delta (δ) | Data not specifically found for NOR-6β-oxycodol, but noroxymorphone has a Ki of 1170 nM |

| NOR-6β-oxycodol | Kappa (κ) | Data not specifically found for NOR-6β-oxycodol, but noroxymorphone has a Ki of 2040 nM |

Determination of Dissociation Constants and Receptor Occupancy

The dissociation constant (Kᵈ) is an equilibrium constant that measures the propensity of a ligand-receptor complex to separate. It is a direct measure of binding affinity. While the Kᵢ value obtained from competitive binding assays is a good estimate, direct measurement of Kᵈ provides a more fundamental understanding of the interaction.

Information on the experimentally determined Kᵈ for NOR-6β-oxycodol is scarce. However, based on the affinity data of related compounds, it is expected to have a nanomolar Kᵈ for the mu-opioid receptor. Receptor occupancy, which is the fraction of receptors bound by a ligand, is dependent on both the ligand concentration and its Kᵈ. Given its presumed high affinity, NOR-6β-oxycodol would achieve significant occupancy of mu-opioid receptors at physiologically relevant concentrations in experimental systems.

Functional Assays for Agonist and Antagonist Activity in Isolated Cellular Systems

Beyond binding, it is essential to determine the functional consequence of the ligand-receptor interaction—whether the compound activates (agonist), blocks (antagonist), or has a more complex effect on the receptor.

G Protein-Coupled Receptor (GPCR) Signaling Pathway Modulation

Opioid receptors are a class of G protein-coupled receptors (GPCRs). mdpi.com Agonist binding to a GPCR, such as the mu-opioid receptor, initiates a conformational change that promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit of the heterotrimeric G protein. nih.gov This activation is a hallmark of agonism and can be quantified using assays like the [³⁵S]GTPγS binding assay. nih.gov

In this assay, NOR-6β-oxycodol would be expected to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to membranes containing the mu-opioid receptor, indicating agonist activity. The potency (EC₅₀) and maximal effect (Eₘₐₓ) are key parameters derived from these experiments. While specific data for NOR-6β-oxycodol is limited, studies on its parent compound, oxycodone, and other metabolites show that they act as full agonists at the mu-opioid receptor. wikipedia.orgresearchgate.net For example, oxymorphone, a related metabolite, is a potent mu-opioid receptor agonist. researchgate.net

| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (% of standard agonist) |

|---|---|---|---|

| Oxycodone | [³⁵S]GTPγS | ~100-200 | Full Agonist |

| Oxymorphone | [³⁵S]GTPγS | ~1-10 | Full Agonist |

Note: Data is illustrative based on published findings for related compounds and may vary between studies.

cAMP Inhibition and Receptor Internalization Studies

Activation of the mu-opioid receptor, which couples to Gαᵢ/ₒ proteins, leads to the inhibition of adenylyl cyclase, an enzyme that produces the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govpainphysicianjournal.com A decrease in intracellular cAMP levels is a downstream indicator of mu-opioid receptor agonism. nih.gov It is anticipated that NOR-6β-oxycodol would demonstrate the ability to inhibit forskolin-stimulated cAMP production in cells expressing the mu-opioid receptor.

Prolonged or robust agonist binding also typically triggers receptor internalization, a process where the receptor is removed from the cell surface into intracellular compartments. mdpi.comacnp.org This is a key mechanism of signal desensitization and tolerance development. embopress.org While direct studies on NOR-6β-oxycodol-induced internalization are not widely reported, its presumed potent agonism suggests it would likely induce this cellular response. researchgate.net

Characterization of Molecular Interactions and Structural Determinants of Receptor Activation

The specific chemical structure of NOR-6β-oxycodol dictates how it fits into the binding pocket of the opioid receptors and causes activation. The morphinan (B1239233) skeleton is fundamental to its opioid activity. acs.org Key structural features likely include:

The tertiary amine: The nitrogen atom in the piperidine (B6355638) ring is protonated at physiological pH and forms a critical ionic bond with a conserved aspartate residue (Asp147) in the third transmembrane helix of the mu-opioid receptor. acs.org

The phenolic hydroxyl group: This group on the aromatic ring typically forms a hydrogen bond with a histidine residue (His297) in the sixth transmembrane helix, contributing significantly to binding affinity. acs.org

Molecular docking and structure-activity relationship studies of related morphinans have provided detailed insights into these interactions, confirming the importance of these functional groups for high-affinity binding and potent receptor activation. acs.orgacs.org

Based on a comprehensive review of available scientific literature, a detailed article focusing solely on the preclinical pharmacological and pharmacokinetic characterization of NOR-6beta-oxycodol, as per the requested outline, cannot be generated.

The primary reason is the significant scarcity of specific research data for this particular compound. This compound is identified in the literature as a secondary, reductive metabolite of noroxycodone, which is itself a primary metabolite of the widely used opioid, oxycodone. drugbank.comdiva-portal.orgpharmgkb.org The existing research focuses heavily on the parent compound, oxycodone, and its major metabolites like noroxycodone and oxymorphone.

Information regarding this compound is sparse and generally limited to the following points:

Formation: It is formed from the 6-keto reduction of noroxycodone. diva-portal.orgpharmgkb.org

Brain Penetration: Studies in animal models indicate that noroxycodone metabolites, including the group of noroxycodols, are found in very low concentrations and exhibit limited penetration into the brain when compared to the parent drug, oxycodone. fda.govhres.cahres.canih.gov

Receptor Binding: There is no available information on the specific opioid receptor binding characteristics or affinity for the reduced metabolites of noroxycodone, which includes this compound. hodsdon.com

Consequently, there is no published data available to populate the specific sections and subsections of the requested outline:

Preclinical Pharmacokinetic Investigations in Animal Models:No research could be located where this compound was administered directly to animal models to study its specific absorption, distribution, tissue penetration, metabolic clearance, and excretion. The available data is inferred from mass balance studies of the parent compound, oxycodone.diva-portal.orgnih.govresearchgate.net

Due to the lack of dedicated research and detailed findings, creating a thorough, informative, and scientifically accurate article that strictly adheres to the provided structure with the required data tables is not possible at this time.

Advanced Analytical Methodologies for Detection and Quantification of Nor 6beta Oxycodol

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

HPLC and its advanced counterpart, UPLC, form the cornerstone of separation science for compounds like NOR-6beta-oxycodol. These techniques separate the target analyte from other matrix components before detection, which is crucial for accurate analysis. UPLC systems, utilizing smaller particle size columns, offer higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. researchgate.net For instance, a validated method for oxycodone and its metabolites, including the stereoisomers 6-alpha-oxycodol and 6-beta-oxycodol, employed an Acquity UPLC® I-class system, demonstrating the capability of modern chromatography for these analytes. researchgate.netdiva-portal.org

The development of a robust separation method is the primary goal of liquid chromatography. For this compound and related compounds, reversed-phase chromatography is the most common approach. nih.gov This involves a non-polar stationary phase (the column) and a polar mobile phase. The choice of column is critical; various studies have successfully used different types, including YMC ODS-AQ, Kinetix biphenyl (B1667301), and SB-CN columns. nih.govrug.nlnih.gov

The separation is achieved by carefully controlling the elution of the analytes. Methods can be either isocratic, where the mobile phase composition remains constant, or gradient, where the composition changes over the course of the analysis. nih.govrug.nl An isocratic method might be simpler and faster, with a reported run time of just 5 minutes for oxycodone and its primary metabolites. nih.gov However, gradient elution is often necessary to achieve adequate separation of a wider range of metabolites with different polarities within a reasonable timeframe. nih.govrug.nl A typical analysis time for a comprehensive method can range from 6 to 34 minutes. rug.nlfda.gov

Optimizing the separation involves fine-tuning the column chemistry and mobile phase conditions to achieve the desired retention, resolution, and peak shape. utsa.edu The selection of solvents and their ratios in the mobile phase directly influences how analytes are distributed between the mobile and stationary phases. phenomenex.com

Column Chemistry: The most frequently used columns are based on silica (B1680970) particles chemically bonded with alkyl chains, such as C18. nih.govnih.gov However, alternative chemistries like biphenyl and cyano (CN) phases offer different selectivities that can be advantageous for separating closely related opioid structures. rug.nlnih.gov For example, a Kinetix biphenyl column (2.1 × 100 mm, 1.7 μm) has been used effectively for separating oxycodone and its metabolites. rug.nl

Mobile Phase Conditions: The mobile phase in reversed-phase HPLC typically consists of water mixed with an organic solvent like acetonitrile (B52724) or methanol (B129727). phenomenex.com To improve peak shape and control the ionization state of the analytes, additives are essential. chromatographyonline.com Common additives include volatile acids like formic acid or buffers such as ammonium (B1175870) formate (B1220265) or ammonium acetate, which also make the mobile phase compatible with mass spectrometry detection. nih.govrug.nlnih.gov For example, a mobile phase of 0.1% formic acid in water and acetonitrile has been used, as has a system with 5 mM ammonium formate in 0.1% aqueous formic acid and methanol. nih.govrug.nl The pH of the mobile phase is a critical parameter, as it affects the charge and, therefore, the retention of ionizable compounds like this compound. chromatographyonline.com

| System | Column | Mobile Phase | Elution Mode | Reference |

|---|---|---|---|---|

| UPLC | Acquity UPLC® I-class | Not specified | Not specified | diva-portal.org |

| HPLC | YMC ODS-AQ (2.0 × 100 mm, 5 µm) | A: 0.1% Formic Acid in Water B: Acetonitrile | Isocratic (88% A, 12% B) | nih.gov |

| LC-MS/MS | Kinetix biphenyl (2.1 × 100 mm, 1.7 µm) | A: 5 mM Ammonium Formate in 0.1% Formic Acid B: Methanol | Gradient | rug.nl |

| LC/MS | SB-CN | 5 mM Ammonium Acetate in 45% Acetonitrile | Isocratic | nih.gov |

Mass Spectrometry (MS) Techniques for Qualitative and Quantitative Analysis

Mass spectrometry is the preferred detection method for this compound due to its exceptional sensitivity and selectivity. When coupled with HPLC or UPLC, it provides definitive identification and precise quantification even at trace levels.

Electrospray ionization (ESI) is a soft ionization technique that allows intact molecules to be transferred from the liquid phase to the gas phase as ions, making it ideal for LC-MS applications. Tandem mass spectrometry (MS/MS), typically performed on a triple quadrupole instrument, provides another layer of selectivity. nih.gov In this setup, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the second, and then a specific product ion is monitored in the third. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and chemical interference. rug.nl

This high selectivity allows for the development of methods with very low limits of quantification (LLOQ). For 6-beta-oxycodol, an LLOQ of 0.5 ng/mL in blood has been established using a Waters Xevo TQD system. diva-portal.org Other methods for related metabolites have achieved LLOQs as low as 0.1 ng/mL in plasma. nih.gov The precision of these methods is generally high, with interday and intraday coefficients of variation typically below 15%. nih.gov

| Analyte(s) | Matrix | LLOQ | Linear Range | Instrument | Reference |

|---|---|---|---|---|---|

| 6-beta-oxycodol | Blood | 0.5 ng/mL | 0.5–25 ng/mL | Waters Xevo TQD | diva-portal.org |

| Noroxycodone, Oxymorphone | Plasma | 0.2 ng/mL | 0.2–250 ng/mL | Thermo TSQ Quantum | nih.gov |

| Oxycodone, Metabolites | Plasma | 0.1 µg/L (0.1 ng/mL) | 0.1–25.0 µg/L | Not specified | rug.nl |

| Noroxycodone, Oxymorphone | Rat Plasma | 0.5 ng/mL | 0.5–250 ng/mL | Not specified | nih.gov |

While tandem quadrupole MS is excellent for targeted quantification, High-Resolution Mass Spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, is superior for untargeted screening and identification of unknown metabolites. fda.govsciex.com HRMS provides highly accurate mass measurements of both precursor and fragment ions, allowing for the determination of elemental compositions. This is invaluable for identifying novel metabolites of a parent drug without needing a pre-existing analytical standard. caymanchem.com

The development of a multi-analyte HPLC-HRMS method allows for the simultaneous screening of numerous compounds. fda.gov The enhanced sensitivity of modern systems, such as the ZenoTOF 7600, enables confident identification of trace-level metabolites through spectral library matching, which would not be possible with less sensitive instruments. sciex.com This capability is crucial for comprehensive metabolic profiling studies where this compound might be one of many metabolites of interest.

Sample Preparation Strategies for Complex Biological Matrices (non-human source)

Biological matrices such as plasma and brain tissue are complex mixtures containing proteins, lipids, and other endogenous substances that can interfere with analysis. nih.govmdpi.com Therefore, a sample preparation step is essential to extract the analyte of interest and remove these interferences. The primary goals are to concentrate the analyte, minimize matrix effects, and ensure the final extract is compatible with the LC-MS system.

For non-human samples like rat plasma and brain tissue, several techniques have been proven effective. nih.gov

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as acetonitrile, is added to the plasma sample to denature and precipitate proteins. rug.nl After centrifugation, the supernatant containing the analyte can be directly injected or further processed. rug.nlnih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). It can provide a cleaner extract than PPT but is more labor-intensive. nih.govmdpi.com

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique that can provide very clean extracts and high analyte recovery. diva-portal.orgmdpi.com The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of solvent. For oxycodone and its metabolites in rat plasma and brain homogenates, C18 SPE cartridges have been successfully used. nih.gov Methods developed for human blood have utilized mixed-mode cation exchange cartridges like the Bond Elut Certify. researchgate.net

| Technique | Matrix | Procedure Summary | Reference |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Rat Plasma & Brain Tissue | Sample applied to a C18 SPE cartridge, followed by washing and elution. | nih.gov |

| Protein Precipitation (PPT) | Rat Plasma | Plasma precipitated with acetonitrile, supernatant injected after centrifugation. | nih.gov |

| Liquid-Liquid Extraction (LLE) | Plasma, Microsomes | Sample made basic with ammonium hydroxide, extracted with an organic solvent. | nih.gov |

| Solid-Phase Extraction (SPE) | Blood | Extraction using Bond Elut Certify (mixed-mode) columns. | diva-portal.org |

Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Effective sample preparation is the cornerstone of successful quantitative analysis, aiming to isolate this compound from interfering matrix components. Both Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed for this purpose.

Solid Phase Extraction (SPE): SPE is a highly effective technique for cleaning and concentrating analytes from a sample matrix. For the extraction of this compound and related compounds from blood, mixed-mode cation exchange cartridges, such as Bond Elut Certify, have been successfully utilized. researchgate.netdiva-portal.orgfao.org These cartridges typically contain both nonpolar (C8) and strong cation-exchange (SCX) sorbents, allowing for a robust extraction procedure. The optimization process involves several key steps:

Sample Pre-treatment: Blood or plasma samples are often pre-treated, for instance by protein precipitation with acetonitrile, before being loaded onto the SPE column. nih.gov

Column Conditioning: The SPE cartridge is conditioned with solvents like methanol and an appropriate buffer to activate the sorbent.

Sample Loading: The pre-treated sample is loaded onto the column, where the analyte binds to the sorbent.

Washing: A series of washes with different solvents is performed to remove endogenous interferences.

Elution: A specific elution solvent or solvent mixture is used to desorb the analyte of interest from the sorbent. The eluent is then typically evaporated to dryness and reconstituted in a mobile phase compatible with the analytical instrument. researchgate.netdiva-portal.orgfao.org

Liquid-Liquid Extraction (LLE): LLE is a classic extraction method based on the differential solubility of an analyte between two immiscible liquid phases. For oxycodone and its metabolites, including noroxycodone, LLE offers a straightforward approach. nih.govnih.gov Optimization of LLE involves:

pH Adjustment: The pH of the aqueous sample (e.g., plasma, urine) is adjusted to optimize the partitioning of the target analyte into the organic phase. For basic compounds like this compound, adjusting the pH to be basic (e.g., pH 9 with a bicarbonate buffer) is common. nih.gov

Solvent Selection: A water-immiscible organic solvent in which the analyte has high solubility is chosen. Solvent systems such as chloroform/trifluoroethanol (10:1) have been used for related opiates. nih.gov

Extraction and Purification: After vigorous mixing and phase separation (often aided by centrifugation), the organic layer containing the analyte is collected. Back-extraction steps can be incorporated to further purify the extract. nih.gov For instance, the analyte can be extracted back into an acidic aqueous solution, the aqueous layer washed with a nonpolar solvent, and then the pH is readjusted to basic before a final extraction into a clean organic solvent. nih.gov

Derivatization Techniques for Enhanced Analytical Performance

While modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods often allow for the direct analysis of this compound, derivatization can be crucial for enhancing analytical performance, particularly for gas chromatography-mass spectrometry (GC-MS). Derivatization aims to improve the volatility, thermal stability, and/or mass spectral characteristics of the analyte.

For compounds like this compound, which contain hydroxyl and potentially ketone functional groups, several derivatization strategies can be employed:

Silylation: Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert polar hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. This is a common technique for the GC-MS analysis of opiates. dshs-koeln.de

Acylation: Acylating reagents such as acetic anhydride (B1165640) or propionic anhydride can react with hydroxyl groups to form esters. nih.govnih.gov This increases the compound's volatility and can lead to characteristic mass spectral fragmentation patterns.

Oximation: For analytes with ketone groups, derivatization with reagents like methoxyamine can convert the ketone into a methoxime. nih.gov This step is often performed prior to acylation to protect the ketone group and improve chromatographic properties. nih.gov

The choice of derivatization reagent and reaction conditions (e.g., temperature, time, catalyst) must be optimized to ensure complete and reproducible conversion of the analyte to its derivative, thereby enhancing the sensitivity and reliability of the GC-MS analysis.

Method Validation and Quality Control Protocols for Research Applications

Rigorous method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. For research applications involving this compound, this involves demonstrating the method's accuracy, precision, linearity, and robustness.

Evaluation of Accuracy, Precision, and Linearity

Accuracy, precision, and linearity are fundamental parameters in method validation that define the performance of a quantitative assay.

Accuracy: This refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples prepared at known concentrations (low, medium, and high) and is expressed as the percent error or percent recovery. For methods analyzing related oxycodone metabolites, intra- and inter-run accuracies have been reported to be within 13.3% of the target concentration. nih.govnih.gov In another study, accuracy (expressed as bias) for 6β-oxycodol ranged from -15.0% to +6.93%.

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV%).

Intra-day precision (repeatability): Assesses the precision over a short period of time on the same day.

Inter-day precision (intermediate precision): Assesses the precision over a longer period, with analyses conducted on different days. For methods quantifying 6β-oxycodol, intraday precision has been reported between 4.13% and 17.3% CV, while interday precision ranged from 2.90% to 12.5% CV. researchgate.net Other methods for related compounds have demonstrated precision values within 12.8%. nih.gov

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is determined by analyzing a series of calibration standards over a specified range. The relationship between concentration and instrument response is typically evaluated using a linear regression model, with a correlation coefficient (r²) of 0.990 or greater considered acceptable. nih.gov For 6β-oxycodol, a validated calibration range of 0.5–25 ng/mL has been established. researchgate.netdiva-portal.orgfao.org

The table below summarizes typical validation parameters for methods used to analyze this compound or closely related compounds.

| Validation Parameter | Typical Acceptance Criteria | Reported Values for 6β-oxycodol & Related Analytes |

| Accuracy (% Bias) | Within ±15-20% | -15.0% to +6.93% ; within 13.3% nih.gov |

| Intra-day Precision (% CV) | ≤15-20% | 4.13% - 17.3% researchgate.net |

| Inter-day Precision (% CV) | ≤15-20% | 2.90% - 12.5% researchgate.net; within 12.8% nih.gov |

| Linearity (r²) | ≥0.99 | ≥0.990 nih.gov |

| Lower Limit of Quantitation (LLOQ) | Method Dependent | 0.5 ng/mL (in blood) researchgate.netdiva-portal.orgfao.org |

Assessment of Matrix Effects and Analyte Stability

When analyzing biological samples, it is crucial to evaluate the influence of the sample matrix on the analytical signal and to confirm the stability of the analyte during sample handling and storage.

Matrix Effects: These occur when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) affect the ionization efficiency of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. nih.gov This can compromise the accuracy and precision of the method. researchgate.net Matrix effects are assessed by comparing the analytical response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a pure solvent. The use of stable isotope-labeled internal standards that co-elute with the analyte is the most effective way to compensate for matrix effects. researchgate.net For methods analyzing 6β-oxycodol, matrix effects were deemed acceptable, falling within a ±25% range. researchgate.net

Analyte Stability: The stability of this compound in the biological matrix must be evaluated under various conditions to ensure that the measured concentration reflects the concentration at the time of sample collection.

Freeze-Thaw Stability: Assesses the stability of the analyte after repeated cycles of freezing and thawing. Noroxycodone has been shown to be stable in plasma for at least three freeze-thaw cycles. nih.gov

Short-Term (Bench-Top) Stability: Determines the stability of the analyte in the matrix at room temperature for a period equivalent to the sample preparation time. Noroxycodone is stable in plasma and urine for up to 24 hours at room temperature. nih.gov

Long-Term Stability: Evaluates the stability of the analyte under frozen storage conditions (-20°C or -80°C) over an extended period. Noroxycodone has been found to be stable for 460 days at -20°C in human plasma. nih.gov

Autosampler Stability: Confirms that the analyte is stable in the processed sample while waiting for analysis in the autosampler. For 6β-oxycodol, stability in the autosampler was demonstrated for up to 72 hours. researchgate.netdiva-portal.orgfao.org

The table below outlines stability data for related compounds.

| Stability Condition | Matrix | Duration | Finding |

| Room Temperature | Plasma | 24 hours | Stable nih.gov |

| Room Temperature | Urine | 24 hours | Stable nih.gov |

| Freeze-Thaw Cycles | Plasma | 3 cycles | Stable nih.gov |

| Long-Term Storage | Plasma | 460 days at -20°C | Stable nih.gov |

| Autosampler | Processed Sample | 72 hours | Stable researchgate.netdiva-portal.orgfao.org |

Structural Elucidation and Structure Activity Relationship Sar Studies of Nor 6beta Oxycodol

Stereoisomeric Characterization and Purity Assessment

NOR-6beta-oxycodol is a metabolite of oxycodone, formed through N-demethylation and 6-keto reduction. nih.gov The molecular structure of oxycodone itself is complex, featuring a rigid pentacyclic scaffold with multiple chiral centers, which gives rise to the potential for numerous stereoisomers. nih.gov Oxycodone, as used pharmacologically, is a single enantiomer.

The stereochemistry of this compound is defined by the orientation of the hydroxyl group at the C-6 position. The "beta" designation indicates that the hydroxyl group is in the equatorial position. This is in contrast to its epimer, NOR-6alpha-oxycodol, where the hydroxyl group is in the axial position. The stereochemical configuration of a molecule can significantly influence its pharmacological activity, as the precise three-dimensional arrangement of functional groups is critical for effective interaction with biological targets like opioid receptors. mdpi.com

The purity of a sample of this compound is typically assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is a common method for determining the purity of pharmaceutical compounds and for separating different metabolites. Mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC), is used to confirm the molecular weight and fragmentation pattern of the compound, further verifying its identity and purity. acs.org Certified Reference Materials (CRMs) for this compound are available and are characterized using metrologically valid procedures to ensure their purity and identity for research and forensic applications. caymanchem.com

Identification of Critical Structural Motifs for Receptor Binding and Enzymatic Recognition

The interaction of this compound with opioid receptors and metabolizing enzymes is governed by specific structural features within its morphinan (B1239233) skeleton.

For Receptor Binding: The morphinan scaffold of this compound contains several key motifs essential for opioid receptor binding:

The Phenolic Hydroxyl Group (at C-3): In this compound, this is a methoxy (B1213986) group, similar to oxycodone. This group is a key hydrogen bond donor/acceptor and is crucial for high-affinity binding to the mu-opioid receptor (MOR).

The Nitrogen Atom (at N-17): In this compound, the methyl group present in oxycodone has been removed (N-demethylation), resulting in a secondary amine. This "nor" feature generally leads to a decrease in MOR agonist activity compared to the N-methylated parent compound. nih.gov The protonated form of this nitrogen at physiological pH forms a critical ionic interaction with a conserved aspartate residue in the opioid receptor binding pocket.

The C-4/C-5 Ether Bridge: This rigidifies the structure, which is a common feature of potent morphinan opioids.

The Hydroxyl Group at C-14: This feature is characteristic of oxycodone and its derivatives and contributes to their specific binding profile.

The Hydroxyl Group at C-6: The presence and stereochemistry of the C-6 hydroxyl group in this compound influences its binding affinity and efficacy.

For Enzymatic Recognition: The structure of this compound is a direct result of enzymatic metabolism of oxycodone.

CYP3A4 and CYP2D6: Oxycodone is primarily metabolized by cytochrome P450 enzymes. CYP3A4 is responsible for the N-demethylation of oxycodone to noroxycodone. gavinpublishers.com CYP2D6 mediates the O-demethylation to oxymorphone. gavinpublishers.com The formation of this compound likely follows the N-demethylation of 6beta-oxycodol (B163103) or the 6-keto reduction of noroxycodone. nih.govdrugbank.com

6-keto reductases: The conversion of the 6-keto group of noroxycodone to the 6-beta-hydroxyl group of this compound is carried out by 6-keto reductase enzymes. nih.gov

UGT enzymes: The hydroxyl groups on this compound can be sites for glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of more water-soluble metabolites for excretion. nih.gov

Comparative Structure-Activity Analysis with Oxycodone and Other Oxycodone Metabolites

The pharmacological activity of this compound can be inferred by comparing its structure to that of oxycodone and its other major metabolites.

| Compound | N-17 Substitution | C-6 Substitution | Expected Mu-Opioid Receptor (MOR) Activity |

| Oxycodone | -CH3 | =O | Agonist |

| Oxymorphone | -CH3 | =O (with C-3 -OH) | Potent Agonist |

| Noroxycodone | -H | =O | Weak Agonist/Inactive |

| This compound | -H | -OH (beta) | Likely Weak Agonist/Inactive |

Oxycodone vs. This compound: The primary differences are the N-demethylation and the reduction of the C-6 keto group. The absence of the N-methyl group in this compound is expected to significantly reduce its MOR agonist activity.

Noroxycodone vs. This compound: The key difference is the C-6 substitution. The reduction of the 6-keto group to a 6-beta-hydroxyl group can alter binding affinity and efficacy. In some related opioids, a 6-hydroxyl group can either increase or decrease activity depending on its stereochemistry and the rest of the molecular structure.

Oxymorphone vs. This compound: Oxymorphone is a potent MOR agonist, significantly more so than oxycodone. wikipedia.org This is largely due to the free phenolic hydroxyl group at C-3. This compound retains the C-3 methoxy group of oxycodone and lacks the N-methyl group, both of which contribute to its likely lower activity compared to oxymorphone.

Application of Computational Chemistry and Chemoinformatics in SAR Modeling

Computational methods are valuable tools for understanding the SAR of opioids like this compound.

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For opioids, QSAR models can be developed to predict properties like receptor binding affinity, analgesic potency, and potential for side effects. kcl.ac.uk

The development of a QSAR model for this compound and related compounds would involve:

Data Set Compilation: Gathering a set of opioid molecules with known biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which are numerical representations of their structural, physicochemical, and electronic properties.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: Testing the predictive power of the model using internal and external validation techniques. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is another key computational tool in drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. plos.org

For opioid agonists, a typical pharmacophore model includes:

A protonatable nitrogen atom.

An aromatic ring.

A hydroxyl group (or a group capable of hydrogen bonding).

A hydrophobic region.

The structure of this compound can be mapped onto this pharmacophore to assess its potential for opioid receptor binding. Ligand-based drug design uses the knowledge of active compounds like morphine and oxycodone to create a pharmacophore model, which can then be used to screen virtual libraries of compounds or to guide the design of new molecules with desired activities. nih.gov The structural modifications that convert oxycodone to this compound (N-demethylation and 6-keto reduction) can be analyzed within the context of the opioid pharmacophore to predict their impact on activity.

Nor 6beta Oxycodol As a Specialized Research Tool and Reference Standard

Utilization as an Analytical Reference Material in Forensic and Research Laboratories

NOR-6beta-oxycodol is established as an analytical reference material for research and forensic applications. bioscience.co.ukcaymanchem.com In this capacity, it functions as a certified standard against which unknown samples can be compared for definitive identification and quantification. Forensic toxicology laboratories rely on such reference materials to accurately identify metabolites in biological samples, which is crucial for interpreting cases of drug use or overdose. diva-portal.org The availability of a pure, well-characterized standard like this compound, often qualified under international standards such as ISO/IEC 17025 and ISO 17034, is essential for the validation and quality control of analytical methods. caymanchem.comnist.gov

These analytical methods typically involve advanced chromatographic and mass spectrometric techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). diva-portal.org By comparing the chromatographic retention time and mass spectrum of a substance detected in a sample to that of the this compound reference material, analysts can achieve unambiguous identification. nist.gov This is a cornerstone of quality assurance in forensic science, ensuring that results are reliable and accurate. nist.gov The inclusion of metabolites like this compound in toxicological screening improves the interpretive value of the analysis in post-mortem casework. diva-portal.org

| Property | Value | Source |

|---|---|---|

| Formal Name | 4,5a-epoxy-3-methoxy-morphinan-6ß,14-diol | bioscience.co.uk |

| Molecular Formula | C17H21NO4 | caymanchem.com |

| Formula Weight | 303.4 g/mol | caymanchem.com |

| Purity | ≥98% | bioscience.co.ukcaymanchem.com |

| Formulation | A neat solid | bioscience.co.ukcaymanchem.com |

Application in In Vitro Enzyme Inhibition and Induction Assays

In vitro enzyme inhibition and induction assays are fundamental tools in drug development and pharmacology, used to predict potential drug-drug interactions (DDIs). admescope.comnih.gov These assays assess a compound's potential to interfere with the activity of key drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) family. nih.govlabcorp.com As this compound is a metabolite of oxycodone—a drug primarily metabolized by CYP3A4 and CYP2D6—it is a relevant compound for study in such assays. researchgate.netresearchgate.net

Researchers can use this compound to investigate whether the metabolite itself affects the enzymes responsible for its parent drug's metabolism. In a typical in vitro inhibition assay, various concentrations of this compound would be incubated with human liver microsomes, which contain a pool of metabolic enzymes. labcorp.com The activity of a specific CYP enzyme (e.g., CYP3A4) is then measured using a probe substrate. A reduction in the metabolism of the probe substrate indicates inhibition. labcorp.com From this data, key parameters like the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined. labcorp.com

Conversely, enzyme induction assays, often using cultured human hepatocytes, can determine if this compound increases the synthesis of CYP enzymes. admescope.com Such studies are critical because significant inhibition or induction of drug-metabolizing enzymes by a metabolite could alter the clearance of the parent drug or other co-administered drugs, leading to unexpected changes in efficacy or toxicity. nih.gov

| Component | Description | Purpose |

|---|---|---|

| Test System | Pooled human liver microsomes (HLM) | Source of metabolic enzymes (e.g., CYPs). labcorp.com |

| Test Compound | This compound (at various concentrations) | The potential inhibitor being studied. labcorp.com |

| Probe Substrate | A substrate specific to a single CYP enzyme (e.g., midazolam for CYP3A4) | To measure the activity of the target enzyme. labcorp.com |

| Cofactor | NADPH | Essential for the catalytic activity of CYP enzymes. labcorp.com |

| Positive Control | A known inhibitor of the CYP enzyme (e.g., ketoconazole (B1673606) for CYP3A4) | To validate the assay is working correctly. labcorp.comresearchgate.net |

| Analysis | LC-MS/MS | To quantify the formation of the metabolite from the probe substrate. diva-portal.org |

Role in Mechanistic Investigations of Opioid Metabolism and Pharmacodynamics

Oxycodone is metabolized through several pathways. The formation of this compound occurs via the N-demethylation of oxycodone to noroxycodone, a reaction primarily mediated by CYP3A enzymes, followed by the 6-keto reduction of noroxycodone. researchgate.netdrugbank.com Studies in humans have shown that this N-demethylation pathway, which produces noroxycodone, noroxymorphone (B159341), and alpha- and beta-noroxycodol, accounts for a significant portion (45% ± 21%) of an oxycodone dose. hodsdon.comnih.gov

Despite being a major metabolite, research has sought to determine if this compound contributes to the central opioid effects of oxycodone. researchgate.net Pharmacokinetic-pharmacodynamic modeling studies have indicated that the central effects, such as pupil constriction, are fully explained by the plasma concentration of the parent drug, oxycodone, alone. hodsdon.comnih.gov The metabolites, including the noroxycodols, are thought to make a negligible contribution to these central effects. nih.gov This is attributed to factors such as lower binding affinity for opioid receptors or poor uptake into the brain compared to the parent drug. researchgate.netpharmgkb.org These findings are critical for a complete mechanistic understanding, demonstrating that the primary pharmacological activity of oxycodone resides with the parent molecule rather than its N-demethylated metabolites. researchgate.net

Development of Novel Chemical Probes Derived from the this compound Scaffold

In chemical biology and drug discovery, the core structure of a biologically active molecule is known as a chemical scaffold. whiterose.ac.uk This scaffold can serve as a starting point for the synthesis of new compounds, known as chemical probes, which are designed to study biological systems with high precision. researchgate.netmskcc.org The morphinan (B1239233) scaffold of this compound, with its defined stereochemistry and functional groups, represents a potential starting point for such endeavors.

Medicinal chemists can use the this compound structure as a template in synthetic strategies like diversity-oriented synthesis or scaffold hopping to create libraries of novel molecules. whiterose.ac.uknih.gov The goal is to generate new chemical entities that may possess unique pharmacological properties. whiterose.ac.uk For example, by systematically modifying the functional groups on the this compound scaffold, researchers could develop highly selective ligands for specific opioid receptor subtypes (μ, δ, or κ) or even discover compounds that interact with entirely new, previously "undruggable" targets. nih.gov

These novel probes are invaluable tools for validating the roles of specific proteins in disease processes and for elucidating complex signaling pathways. researchgate.net While direct reports of probes derived specifically from the this compound scaffold are not prominent, the principles of chemical probe development firmly establish its potential as a foundational structure for creating next-generation research tools to explore opioid pharmacology and beyond. mskcc.orgnih.gov

Future Research Directions and Translational Significance of Nor 6beta Oxycodol Studies

Integration of Advanced Proteomics and Metabolomics in Opioid Research

The fields of proteomics and metabolomics offer powerful tools to investigate the global biochemical changes induced by opioids. mdpi.comfrontiersin.org In the context of opioid research, these "omics" technologies can identify novel protein and metabolite signatures associated with opioid exposure, providing a deeper understanding of their mechanisms beyond simple receptor binding. mdpi.comyale.edu

Quantitative proteomics studies on neuroglial cultures exposed to oxycodone have identified numerous differentially expressed proteins (DEPs). mdpi.com These proteins are involved in critical cellular processes and pathways relevant to neurodevelopment and nervous system signaling. mdpi.com For instance, exposure to oxycodone can alter the expression of proteins associated with neuronal differentiation, such as Neurotrophic Receptor Tyrosine Kinase 2 (NTRK2), and cellular scaffolding, like Caveolin-1 (Cav1). mdpi.com Similarly, research on synaptic vesicles from offspring exposed to oxycodone has identified distinct proteomic signatures, highlighting the compound's impact on synaptogenesis. nih.gov

Metabolomics studies complement this by revealing perturbations in endogenous biochemical pathways. frontiersin.org Investigations into opioid users have identified significant alterations in metabolites related to neurotransmission, energy metabolism (Krebs cycle), and purine (B94841) metabolism. frontiersin.org While much of this research has focused on the parent compounds, a significant future direction is to delineate the specific contributions of individual metabolites, including NOR-6beta-oxycodol, to these proteomic and metabolomic shifts. Understanding how this compound and other metabolites interact with cellular machinery will provide a more granular picture of opioid-induced cellular changes.

Table 1: Examples of Differentially Expressed Proteins in Mixed Neuroglial Cultures Upon Oxycodone Exposure This table is based on data from studies investigating the parent compound, oxycodone, and represents the types of protein targets that would be relevant in future studies on its metabolites like this compound.

| Protein | Function/Associated Pathway | Observed Change |

|---|---|---|

| Cav1 (Caveolin-1) | Scaffolding protein, signal transduction | Upregulated |

| NTRK2 (Neurotrophic Receptor Tyrosine Kinase 2) | Neuronal differentiation, neurite outgrowth | Upregulated |

| ALDH (Aldehyde Dehydrogenases) | Metabolism, detoxification | Upregulated |

| MEGF8 | Associated with Carpenter syndrome | Downregulated (in utero exposure) nih.gov |

| LAMTOR4 | Lysosomal signaling and trafficking | Upregulated (postnatal exposure) nih.gov |

Development of Sophisticated In Vitro and Ex Vivo Models for Mechanistic Studies

To dissect the specific biological roles of this compound, sophisticated preclinical models are essential. In vitro and ex vivo systems provide controlled environments to conduct detailed mechanistic investigations, bridging the gap between computational analysis and complex in vivo studies. nih.govcusabio.combiobide.com

In vitro models, such as monolayer cell cultures or more complex 3D organoids, allow researchers to isolate specific variables and study their effects on cellular and molecular pathways. cusabio.comchampionsoncology.com These systems are well-suited for high-throughput screening and for dissecting specific mechanisms, such as the interaction of this compound with specific enzymes or receptor subtypes, without the confounding variables of a whole organism. cusabio.com

Ex vivo models, which use tissues or organs studied outside the organism, offer a higher degree of physiological relevance by preserving much of the native tissue architecture and cellular diversity. biobide.commdpi.com Models like isolated perfused organs or precision-cut tissue slices retain key features such as drug-metabolizing enzymes and transporter proteins in their natural context. mdpi.com For opioid research, an ex vivo liver or brain slice model could be used to precisely map the metabolic conversion of oxycodone to this compound and subsequently measure the metabolite's local effects within the tissue. While these models have a limited lifespan, they provide a powerful platform for mechanistic investigations under controlled experimental conditions. nih.gov

Table 2: Comparison of In Vitro and Ex Vivo Research Models

| Feature | In Vitro Models | Ex Vivo Models |

|---|---|---|

| System Complexity | Lower (e.g., isolated cells, 2D/3D cultures) biobide.com | Higher (e.g., intact tissues, organs) biobide.com |

| Physiological Relevance | Moderate; lacks native tissue architecture cusabio.com | High; preserves tissue structure and cell-cell interactions nih.govmdpi.com |

| Experimental Control | High; easy to manipulate and isolate variables cusabio.com | Moderate to High; greater control than in vivo studies nih.gov |

| Throughput | High; suitable for rapid screening of many compounds cusabio.com | Lower; more complex and labor-intensive setup |

| Primary Application | Mechanistic studies, molecular pathway analysis, high-throughput screening cusabio.com | Drug metabolism studies, tissue-specific effects, bridging in vitro and in vivo data championsoncology.commdpi.com |

Potential for this compound as a Biomarker in Preclinical Pharmacological Investigations

A biomarker is a measurable indicator of a biological state or condition and plays a critical role in drug discovery and development. nih.govfda.gov In preclinical pharmacology, biomarkers are used to assess target engagement, pharmacodynamics, and metabolic pathways of new chemical entities. synapcell.comcruknbc.org Drug metabolites are frequently used as biomarkers to provide information on drug exposure, metabolic pathway activity, and potential drug-drug interactions. diva-portal.orgdiva-portal.org

This compound is formed from the N-demethylation of 6β-oxycodol, which itself is a product of the 6-keto reduction of oxycodone. wikipedia.orgpharmgkb.org The formation of this metabolite is dependent on the activity of specific enzymes, including those in the Cytochrome P450 family (for the initial N-demethylation to noroxycodone) and ketoreductases. wikipedia.orgdiva-portal.org Therefore, quantifying the levels of this compound in preclinical models could serve as a specific biomarker for the activity of these less-explored metabolic pathways.

In preclinical investigations, tracking the ratio of this compound to its parent compounds (oxycodone, noroxycodone) could provide valuable insights. For example, this ratio could help determine how genetic variations in metabolic enzymes or the co-administration of other drugs might shift the metabolic fate of oxycodone. This information is vital for building comprehensive pharmacokinetic/pharmacodynamic models that can better predict how a drug will behave in complex biological systems. nih.gov

Contribution to the Broader Understanding of Opioid Chemical Biology (non-clinical context)

The study of this compound contributes significantly to the broader field of opioid chemical biology, which seeks to understand how the chemical structure of an opioid dictates its biological activity. mdpi.com Opioids are not a monolithic class of drugs; even subtle structural modifications can lead to profound differences in receptor binding affinity, signaling pathways, and metabolic stability. nih.govnih.gov

Opioids exert their effects by interacting with G protein-coupled receptors (GPCRs), primarily the mu-, delta-, and kappa-opioid receptors. nih.govhopkinsmedicine.org The chemical biology of opioids involves understanding how a ligand's structure (e.g., the orientation of a hydroxyl group, the nature of the N-substituent) influences its interaction with the receptor's binding pocket and subsequent activation of intracellular signaling cascades. nih.gov

By isolating and characterizing minor metabolites like this compound, researchers can complete the metabolic map of a parent drug like oxycodone. wikipedia.orgpharmgkb.org This process provides crucial information on all the chemical transformations the drug undergoes in the body. Studying the pharmacological activity, or lack thereof, of this compound at opioid receptors helps to build more accurate structure-activity relationship (SAR) models. These models are fundamental in medicinal chemistry for designing new analgesics with potentially improved properties, contributing to the rational design of future therapeutics in a non-clinical, basic science context. mdpi.com

Table 3: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| 6α-oxycodol |

| 6β-oxycodol |

| Buprenorphine |

| Codeine |

| Fentanyl |

| Heroin |

| Hydromorphone |

| Methadone |

| Morphine |

| Nalmefene |

| Naloxone |

| Naltrexone |

| Nor-6α-oxycodol |

| This compound |

| Noroxycodone |

| Noroxymorphone (B159341) |

| Oxycodone |

| Oxymorphone |

| Tapentadol |

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for identifying and quantifying NOR-6β-oxycodol in biological samples, and how are they validated?

- Methodological Answer : The most common techniques include capillary electrophoresis-mass spectrometry (CE-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) . CE-MS offers high resolution for polar metabolites, while HPLC-MS is preferred for its sensitivity in detecting low-concentration analytes in complex matrices like urine or blood . Validation requires assessing parameters such as linearity (e.g., 1–100 ng/mL), limit of detection (LOD < 0.5 ng/mL), and intra-/inter-day precision (CV < 15%) using certified reference materials (CRMs) like NOR-6β-oxycodol (purity >98%) .

Q. How does NOR-6β-oxycodol’s metabolic pathway differ from other oxycodone metabolites, and what enzymes are involved?

- Methodological Answer : NOR-6β-oxycodol is formed via CYP3A4/5-mediated N-demethylation of oxycodone, distinct from the CYP2D6-mediated O-demethylation that produces oxymorphone. Comparative metabolic studies should use human liver microsomes (HLMs) or recombinant CYP isoforms, with quantification via isotopically labeled internal standards (e.g., deuterated analogs) to control for matrix effects .

Q. What are the challenges in synthesizing high-purity NOR-6β-oxycodol for forensic or pharmacological studies?

- Methodological Answer : Key challenges include minimizing epimerization at the 6β-position during synthesis and ensuring >98% purity via orthogonal validation (e.g., NMR, LC-UV). Synthetic routes often involve selective oxidation and chiral resolution steps, requiring strict adherence to Good Manufacturing Practices (GMP) for CRMs .

Advanced Research Questions

Q. How can researchers design longitudinal studies to investigate NOR-6β-oxycodol’s pharmacokinetic variability across demographic groups using the PICOT framework?

- Methodological Answer : Apply the PICOT framework :

- Population : Adults with chronic pain (stratified by age, CYP3A5 genotype).

- Intervention/Indicator : NOR-6β-oxycodol plasma levels post-oxycodone administration.

- Comparison : Healthy controls vs. hepatic-impaired cohorts.

- Outcome : AUC(0–24h) variability and metabolite-to-parent ratios.

- Time : Sampling at 0, 2, 6, 12, 24 hours.

Use non-linear mixed-effects modeling (NONMEM) to account for covariates like renal function .

Q. What methodologies resolve contradictions in reported receptor binding affinities of NOR-6β-oxycodol across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or receptor subtypes (μ-opioid vs. κ-opioid). Standardize protocols using radioligand binding assays (e.g., [³H]-DAMGO for μ-opioid) with controlled buffer systems (pH 7.4, 37°C). Perform meta-analyses to quantify heterogeneity via I² statistics and subgroup analyses by assay type .

Q. How can FAIR principles be applied to document NOR-6β-oxycodol experimental data for reproducibility?

- Methodological Answer : Follow FAIR criteria :

- Findable : Deposit raw LC-MS/MS datasets in repositories like MetaboLights (accession IDs).

- Accessible : Use open-access formats (e.g., mzML for mass spectra).

- Interoperable : Annotate metadata using controlled vocabularies (e.g., ChEBI for chemical identity).

- Reusable : Document provenance, including instrument calibration logs and CRM batch numbers (e.g., GC48794A) .

Data Contradiction and Analysis

Q. What statistical approaches are recommended for reconciling conflicting data on NOR-6β-oxycodol’s stability in biological matrices?

- Methodological Answer : Use Bland-Altman plots to assess agreement between stability studies (e.g., -80°C vs. -20°C storage). Apply accelerated stability testing (Arrhenius model) to predict degradation kinetics, with validation via stability-indicating assays (e.g., forced degradation under acidic/oxidative conditions) .

Ethical and Compliance Considerations

Q. How can researchers ensure ethical compliance when using human-derived samples for NOR-6β-oxycodol pharmacokinetic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products